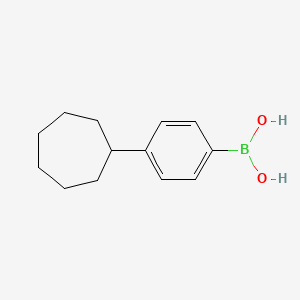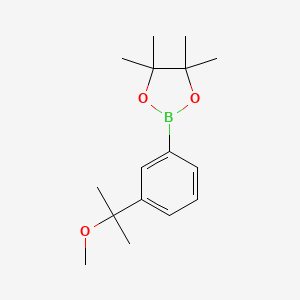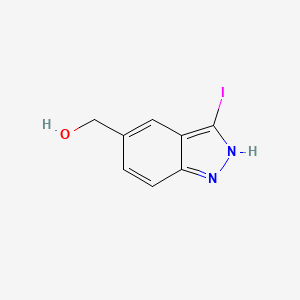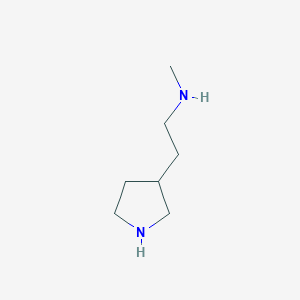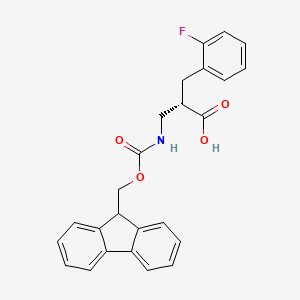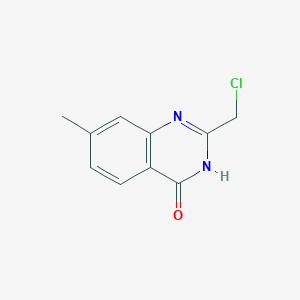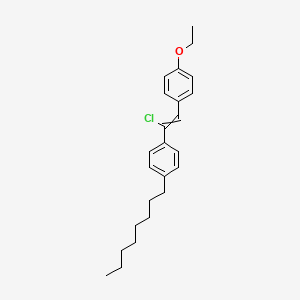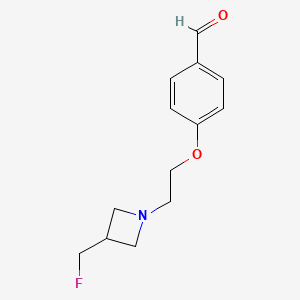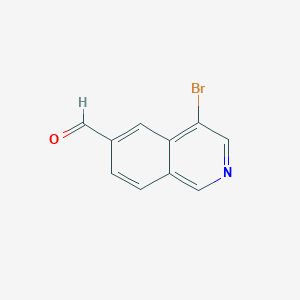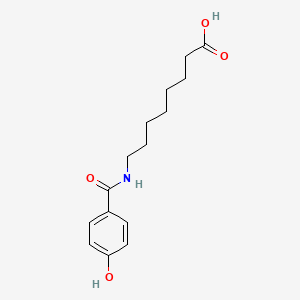
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitrile group and a ketone group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the reaction of 1-methyl-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of acetylenic ketones and hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often include refluxing the mixture in ethanol for several hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. The final product is typically purified using crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit kinases and other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: A similar compound with a carboxylic acid group instead of a nitrile group.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole structure but different functional groups.
Uniqueness: 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is unique due to its combination of a nitrile group and a ketone group, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-(1-methylpyrazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H7N3O/c1-10-5-6(4-9-10)7(11)2-3-8/h4-5H,2H2,1H3 |
Clé InChI |
ZGBSDAKNIGPPKR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


